BenchChemオンラインストアへようこそ!

Tert-butyl 4-(azetidin-3-yl)piperazine-1-carboxylate hydrochloride

PROTAC linker aqueous solubility salt selection

Tert‑butyl 4‑(azetidin‑3‑yl)piperazine‑1‑carboxylate hydrochloride (CAS 178312‑58‑8) is a bifunctional heterocyclic building block that integrates a four‑membered azetidine ring with a six‑membered piperazine scaffold, protected as its tert‑butoxycarbonyl (Boc) derivative and supplied as the monohydrochloride salt [REFS‑1]. It belongs to the class of azetidine‑piperazine PROTAC linkers and is primarily employed in medicinal chemistry for the construction of proteolysis‑targeting chimeras (PROTACs) and other complex bioactive molecules [REFS‑2].

Molecular Formula C12H24ClN3O2
Molecular Weight 277.79 g/mol
CAS No. 178312-58-8
Cat. No. B170025
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 4-(azetidin-3-yl)piperazine-1-carboxylate hydrochloride
CAS178312-58-8
Synonymstert-butyl 4-(azetidin-3-yl)piperazine-1-carboxylate hydrochloride
Molecular FormulaC12H24ClN3O2
Molecular Weight277.79 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCN(CC1)C2CNC2.Cl
InChIInChI=1S/C12H23N3O2.ClH/c1-12(2,3)17-11(16)15-6-4-14(5-7-15)10-8-13-9-10;/h10,13H,4-9H2,1-3H3;1H
InChIKeyGYWVYUMNHDRQEC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-Butyl 4-(Azetidin-3-yl)Piperazine-1-Carboxylate Hydrochloride – CAS 178312-58-8 – PROTAC Linker and Heterocyclic Building Block Overview


Tert‑butyl 4‑(azetidin‑3‑yl)piperazine‑1‑carboxylate hydrochloride (CAS 178312‑58‑8) is a bifunctional heterocyclic building block that integrates a four‑membered azetidine ring with a six‑membered piperazine scaffold, protected as its tert‑butoxycarbonyl (Boc) derivative and supplied as the monohydrochloride salt [REFS‑1]. It belongs to the class of azetidine‑piperazine PROTAC linkers and is primarily employed in medicinal chemistry for the construction of proteolysis‑targeting chimeras (PROTACs) and other complex bioactive molecules [REFS‑2]. The hydrochloride salt form ensures enhanced handling stability and facilitates aqueous solubility during downstream synthetic transformations.

Why Generic Substitution of Tert-Butyl 4-(Azetidin-3-yl)Piperazine-1-Carboxylate Hydrochloride Fails for PROTAC and Drug Discovery Programs


In‑class piperazine or azetidine building blocks cannot be interchanged without consequence, because the linker structure—including ring size, substitution pattern, and protonation state—dictates physicochemical properties, metabolic fate, and ternary‑complex geometry. The piperazine ring’s pKa is exquisitely sensitive to neighbouring functional groups, and even minor synthetic modifications have been shown to eliminate the desired solubility and pharmacokinetic benefits that a piperazine‑containing linker can confer [REFS‑1]. Consequently, the precise combination of a Boc‑protected piperazine, a 3‑azetidinyl substituent, and the monohydrochloride salt form embodied in CAS 178312‑58‑8 produces a differentiated profile that cannot be recapitulated by generic alternatives.

Product-Specific Quantitative Evidence Guide for Tert-Butyl 4-(Azetidin-3-yl)Piperazine-1-Carboxylate Hydrochloride


Hydrochloride Salt Form Provides Enhanced Aqueous Solubility Relative to Free Base

While quantitative solubility measurements for this specific compound are not publicly available, the hydrochloride salt of this azetidine‑piperazine scaffold is explicitly reported to be ‘generally more water‑soluble compared to its free base form’, improving its utility in aqueous‑based synthetic and biological assay workflows [REFS‑3]. The free base (CAS 219725‑67‑4) exhibits a predicted LogP of 0.72 and is typically handled as a low‑melting solid or oil [REFS‑2], whereas the hydrochloride salt (CAS 178312‑58‑8) is a room‑temperature solid with a well‑defined storage temperature of 2.00 °C and established GHS classifications (H302, H319, H315, H335) that facilitate occupational safety assessments and procurement decisions [REFS‑1].

PROTAC linker aqueous solubility salt selection

Reduced LogP of the Azetidine‑Piperazine Scaffold Relative to the Piperidine‑Piperazine Analog

The tert‑butyl 4‑(azetidin‑3‑yl)piperazine‑1‑carboxylate free base exhibits a calculated LogP of 0.72 [REFS‑1], whereas the corresponding piperidine‑containing analog, tert‑butyl 4‑(piperidin‑4‑yl)piperazine‑1‑carboxylate (CAS 205059‑24‑1), has a calculated LogP of 1.50 [REFS‑2]. This represents a 0.78‑unit reduction in lipophilicity, which falls within the range known to influence oral absorption, passive permeability, and metabolic clearance rates in PROTAC design. By replacing the six‑membered piperidine ring with the four‑membered azetidine, the scaffold becomes significantly more hydrophilic, potentially offering an advantage when lower LogP is required for lead optimization.

PROTAC linker lipophilicity LogP comparison

Larger Exit Vector and Increased Conformational Flexibility Compared with Parent Piperazine

X‑ray diffraction studies on related 3‑((hetera)cyclobutyl)azetidine‑based isosteres of piperazine demonstrated that the azetidine‑containing scaffolds possess a ‘larger size and increased conformational flexibility as compared to the parent heterocycles’ [REFS‑1]. Although the exact target compound was not the subject of that study, the presence of the azetidin‑3‑yl substituent on the piperazine core places it in the same structural class. The enlarged exit‑vector geometry can alter the distance and orientation between the E3 ligase ligand and the target‑protein warhead in a PROTAC, directly influencing ternary‑complex formation and degradation efficiency.

PROTAC linker exit vector conformational flexibility

Boc Protection Enables Orthogonal Deprotection Compatibility with Acid‑Sensitive Azetidine Ring

The tert‑butoxycarbonyl (Boc) group on the piperazine nitrogen allows selective deprotection under mild acidic conditions. Aqueous phosphoric acid (85 wt%) has been demonstrated to cleave tert‑butyl carbamates while preserving acid‑sensitive functional groups including azetidine rings [REFS‑1]. In contrast, the unprotected analog 1‑(azetidin‑3‑yl)piperazine trihydrochloride (CAS 2007920‑52‑5) lacks this orthogonal handle, requiring re‑introduction of a protecting group before further elaboration—adding a synthetic step and potentially exposing the azetidine to harsh conditions that can lead to ring‑opening. The Boc‑protected hydrochloride (CAS 178312‑58‑8) therefore arrives as a pre‑activated building block that can be directly coupled with E3 ligase ligands or target‑protein warheads under controlled, orthogonal deprotection sequences.

PROTAC synthesis orthogonal protecting group azetidine stability

Best Research and Industrial Application Scenarios for Tert-Butyl 4-(Azetidin-3-yl)Piperazine-1-Carboxylate Hydrochloride (CAS 178312-58-8)


PROTAC Assembly Requiring Aqueous Reaction or Biological Assay Conditions

The enhanced water solubility of the hydrochloride salt (Section 3, Item 1) makes this compound the preferred building block when PROTAC conjugation or subsequent biochemical assays are performed in aqueous buffers. Its solid, easy‑to‑weigh form simplifies stock solution preparation and improves reproducibility compared to the free base.

Lead Optimization of CNS‑Penetrant or Hydrophilic PROTAC Degraders

The 0.78‑unit lower LogP of the azetidine‑piperazine scaffold relative to its piperidine‑piperazine analog (Section 3, Item 2) supports lead optimization programs where reduced lipophilicity is desirable—for example, to minimize non‑specific tissue binding, lower metabolic clearance, or achieve CNS penetration thresholds (e.g., CNS MPO score).

Steric and Conformational Screening of PROTAC Ternary Complex Geometry

The larger exit vector and increased conformational flexibility characteristic of azetidine‑containing isosteres (Section 3, Item 3) can be exploited when a PROTAC series requires a longer or more flexible spacer to optimally bridge the E3 ligase and the target protein. This scaffold may rescue degradation activity in systems where shorter or more rigid linkers fail to induce a productive ternary complex.

Multi‑Step Synthetic Routes Requiring Orthogonal Protecting‑Group Maneuvers

The Boc‑protected piperazine nitrogen permits clean, orthogonal deprotection under mild conditions that preserve the acid‑sensitive azetidine ring (Section 3, Item 4). This makes CAS 178312‑58‑8 the building block of choice for complex PROTAC syntheses where sequential deprotection and coupling steps are required, reducing synthetic step count and avoiding ring‑opening side reactions that plague unprotected azetidine intermediates.

Quote Request

Request a Quote for Tert-butyl 4-(azetidin-3-yl)piperazine-1-carboxylate hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.